REACTION_CXSMILES
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[Cl:1][C:2]1[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=1.[S:8](=O)(=[O:11])([OH:10])[OH:9]>>[Cl:1][C:2]1[N:6]([CH3:7])[CH:5]=[N:4][C:3]=1[S:8]([OH:11])(=[O:10])=[O:9]
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Name
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|
Quantity
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33 g
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Type
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reactant
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Smiles
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ClC1=CN=CN1C
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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ADDITION
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Details
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the reaction mixture is cautiously added to ice
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Type
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CUSTOM
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Details
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The product crystallizes out from the cold aqueous solution (about 1.5 l)
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Type
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CUSTOM
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Details
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After recrystallizing twice from water
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Name
|
|
Type
|
product
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Smiles
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ClC1=C(N=CN1C)S(=O)(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |